3-tert-butyl-1H-pyrazole
CAS No.: 15802-80-9
Cat. No.: VC21067827
Molecular Formula: C7H12N2
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15802-80-9 |
---|---|
Molecular Formula | C7H12N2 |
Molecular Weight | 124.18 g/mol |
IUPAC Name | 5-tert-butyl-1H-pyrazole |
Standard InChI | InChI=1S/C7H12N2/c1-7(2,3)6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9) |
Standard InChI Key | YIDCITOHTLPMMZ-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=NN1 |
Canonical SMILES | CC(C)(C)C1=CC=NN1 |
Introduction
Chemical Properties and Structure
Structural Characteristics
3-tert-butyl-1H-pyrazole consists of a five-membered pyrazole ring with a tert-butyl group substituted at the 3-position. The molecular formula is C₇H₁₂N₂, with a molecular weight of 124.19 g/mol. The presence of the tert-butyl group enhances steric protection of the pyrazole ring, reducing undesired side reactions and improving stability. The compound exhibits tautomerism, which is common in pyrazoles, allowing the hydrogen atom to shift between the nitrogen atoms .
Physical Properties
The compound exists as a solid at room temperature with specific physical properties that contribute to its applications in various fields. The tert-butyl substituent increases the lipophilicity of the compound, enhancing its solubility in non-polar solvents while maintaining moderate solubility in polar solvents due to the nitrogen atoms in the pyrazole ring .
Chemical Identifiers and Data
Table 1 provides a comprehensive overview of the essential chemical identifiers and properties of 3-tert-butyl-1H-pyrazole.
Property | Value |
---|---|
IUPAC Name | 3-tert-butyl-1H-pyrazole |
CAS Number | 15802-80-9 |
Molecular Formula | C₇H₁₂N₂ |
Molecular Weight | 124.19 g/mol |
European Community (EC) Number | 815-250-3 |
Synonyms | 3-(tert-butyl)pyrazole, 5-tert-butyl-1H-pyrazole, 3-(1,1-Dimethylethyl)-1H-pyrazole |
Appearance | Solid |
PubChem CID | 139978 |
Synthesis Methods
Traditional Synthetic Routes
The synthesis of 3-tert-butyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with appropriate carbonyl compounds. One common approach involves the reaction of tert-butylhydrazine with a diketone or an acetylenic ketone under acidic or basic conditions . The reaction usually proceeds through the formation of a hydrazone intermediate followed by cyclization to form the pyrazole ring.
Solvent-Free Synthesis
A notable advancement in the synthesis of 3-tert-butyl-1H-pyrazole and its derivatives is the development of solvent-free methods. Research by van Wyk et al. demonstrated a high-yield, solvent-free approach to synthesizing 3,5-di-tert-butyl-1H-pyrazole by heating a mixture of 2,2′,6,6′-tetramethyl-3,5-heptanedione and hydrazine hydrate at 60–70°C without the use of solvents. This environmentally friendly method reduces waste and simplifies the purification process .
Regioselective Synthesis
The regioselectivity in the synthesis of tert-butyl-substituted pyrazoles has been studied extensively. Research by Chemistry Europe demonstrated that the formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles with high regioselectivity occurred when the reaction was carried out with NaOH in ethanol. Conversely, the formation of 1-tert-butyl-3-trifluoromethyl-1H-pyrazoles occurred after hydrolysis of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones in water and sulfuric acid, followed by cyclization in ionic liquids and pyridine .
Tandem Cross-Coupling/Electrocyclization
Recent methodological advances include the synthesis of substituted pyrazoles via tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates. This approach allows for the creation of 3,4,5-trisubstituted pyrazoles with a high degree of structural complexity, potentially applicable to the synthesis of tert-butyl-substituted derivatives .
Applications and Biological Activities
Pharmaceutical Applications
3-tert-butyl-1H-pyrazole serves as a valuable building block in medicinal chemistry for the synthesis of biologically active compounds. The pyrazole scaffold is present in numerous pharmaceuticals due to its diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antibacterial, and anticancer properties. The tert-butyl substituent enhances the lipophilicity and metabolic stability of the resulting compounds .
Agrochemical Applications
In agriculture, pyrazole derivatives including those with tert-butyl substituents have been investigated for their potential as fungicides, herbicides, and insecticides. The lipophilic nature of the tert-butyl group facilitates penetration through biological membranes, enhancing the efficacy of these compounds against various agricultural pests .
Chemical Intermediates
3-tert-butyl-1H-pyrazole serves as a versatile intermediate in organic synthesis for the creation of more complex molecular structures. The compound can undergo various transformations, including substitution reactions at the pyrazole ring, functionalization of the N-H bond, and modifications of the tert-butyl group .
Derivatives and Related Compounds
Hydrochloride Salt
The hydrochloride salt of 3-tert-butyl-1H-pyrazole (3-tert-butyl-1H-pyrazole hydrochloride) has the molecular formula C₇H₁₃ClN₂ and a molecular weight of 160.64 g/mol. This salt form exhibits enhanced water solubility compared to the free base, facilitating its use in aqueous systems .
Carboxylic Acid Derivatives
3-tert-butyl-1H-pyrazole-5-carboxylic acid (C₈H₁₂N₂O₂, CAS: 83405-71-4) is a significant derivative featuring a carboxylic acid group at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and analgesic properties. The carboxylic acid functionality provides a handle for further derivatization, expanding the range of potential applications.
Halogenated Derivatives
Halogenated derivatives of 3-tert-butyl-1H-pyrazole, such as 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylic acid, exhibit unique properties and reactivity patterns. The presence of a halogen atom enhances reactivity toward nucleophilic substitution, making these compounds valuable intermediates in the synthesis of complex molecules. Additionally, the halogen substituent can influence the biological activity of the resulting compounds.
Compound | GHS Hazard Statements | Precautionary Statements | Pictograms |
---|---|---|---|
3-tert-butyl-1H-pyrazole | H302: Harmful if swallowed H315: Causes skin irritation | P264: Wash hands thoroughly after handling P280: Wear protective gloves P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell | Warning |
3-tert-butyl-1H-pyrazole hydrochloride | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P280: Wear protective gloves/protective clothing/eye protection/face protection P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Warning |
Current Research and Future Directions
Research Trends
Current research on 3-tert-butyl-1H-pyrazole and its derivatives focuses on expanding their applications in medicinal chemistry, material science, and catalysis. The development of novel synthetic methodologies for regioselective preparation of tert-butyl-substituted pyrazoles continues to be an active area of research .
Medicinal Chemistry
In medicinal chemistry, researchers are exploring the potential of 3-tert-butyl-1H-pyrazole derivatives as enzyme inhibitors, receptor modulators, and anticancer agents. The tert-butyl group's unique steric and electronic properties make these compounds interesting candidates for drug development .
Material Science
The potential applications of 3-tert-butyl-1H-pyrazole derivatives in material science, particularly in the development of functional materials such as sensors, catalysts, and electronic devices, represent a promising area for future research. The pyrazole ring's ability to coordinate with metals, combined with the sterically demanding tert-butyl group, offers opportunities for the design of novel materials with specific properties.
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